(2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C12H15NO2S and its molecular weight is 237.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Interaction and Drug Design
Compounds similar to "(2E)-1-(3-hydroxypiperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one" have been studied for their ability to interact with DNA and serve as the basis for drug design. For example, Hoechst 33258, a bis-benzimidazole derivative known for its DNA minor groove binding properties, is utilized in fluorescent DNA staining and has implications in plant cell biology and as a model for drug design due to its specific DNA sequence recognition and binding capabilities (Issar & Kakkar, 2013).
Antimicrobial and Antifungal Applications
Research on structurally related compounds demonstrates antimicrobial and antifungal activities. A study reviewing small molecules against Fusarium oxysporum highlighted the importance of structure-activity relationship interpretations for pharmacophore site predictions, suggesting the potential of thiophene-containing compounds like the one for antimicrobial use (Kaddouri et al., 2022).
Pharmacological Potential
The pharmacological potential of thiophene analogues has been explored, with studies indicating their significance in developing therapeutic agents. For instance, thiophene derivatives have been synthesized and evaluated for their potential carcinogenicity, providing a foundation for understanding their biological activity and safety profile (Ashby et al., 1978).
Material Science and Chemistry
Thiophene analogues are also significant in material science and organic chemistry, where their synthesis and properties are of interest. For example, 2,3-heteroannulated thiochromones, acting as hetero analogs of thioxanthone, have been reviewed for their synthesis and applications, suggesting a role for thiophene derivatives in material science and photophysics (Sosnovskikh, 2019).
Properties
IUPAC Name |
(E)-1-(3-hydroxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-10-3-1-7-13(9-10)12(15)6-5-11-4-2-8-16-11/h2,4-6,8,10,14H,1,3,7,9H2/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEZBSHGSVJGKH-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CS2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.